1-(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone
Description
Properties
IUPAC Name |
1-[4-(4-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(4-fluorophenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O2S/c1-2-27-17-4-3-5-18-20(17)23-21(28-18)25-12-10-24(11-13-25)19(26)14-15-6-8-16(22)9-7-15/h3-9H,2,10-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIQIRRUXERJLAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- Molecular Formula : C23H28N4O3S
- Molecular Weight : 504.68 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler benzothiazole derivatives. The key steps include:
- Formation of the Benzothiazole Ring : This is achieved by reacting appropriate thioketones with aromatic amines.
- Piperazine Substitution : The introduction of piperazine moieties enhances solubility and biological activity.
- Fluorination : Incorporating fluorine atoms into the aromatic system can significantly alter the pharmacokinetic properties.
Anticancer Activity
Recent studies have demonstrated that compounds similar to this compound exhibit potent anticancer properties. For instance, derivatives have shown significant activity against various cancer cell lines, including:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 6.2 |
| Compound B | HCT-116 (Colon Cancer) | 27.3 |
| Compound C | T47D (Breast Cancer) | 43.4 |
These values indicate that modifications to the benzothiazole and piperazine components can lead to enhanced cytotoxicity against cancer cells, suggesting a promising avenue for further development .
Antimicrobial Activity
In addition to anticancer effects, this compound has been evaluated for antimicrobial properties. Studies indicate that related benzothiazole derivatives demonstrate significant antibacterial and antifungal activities against various pathogens, including:
| Pathogen | Activity |
|---|---|
| Staphylococcus aureus | Effective |
| Escherichia coli | Moderate |
| Candida albicans | Effective |
The mechanism of action often involves disruption of microbial cell membranes or interference with metabolic pathways .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds in this class may inhibit key enzymes involved in cancer cell proliferation or microbial metabolism.
- Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : Some studies indicate that these compounds can cause cell cycle arrest at specific phases, preventing further proliferation.
Case Study 1: Antitumor Activity in vitro
A recent study evaluated the antiproliferative effects of a series of benzothiazole derivatives, including our compound of interest, against several cancer cell lines. The results showed that modifications in the side chains significantly affected their potency, with some derivatives exhibiting IC50 values in the low micromolar range.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial activity of related compounds against pathogenic bacteria and fungi. The results indicated that certain substitutions on the benzothiazole ring enhanced antibacterial efficacy, particularly against resistant strains.
Scientific Research Applications
Anticancer Activity
Research has highlighted the anticancer properties of compounds similar to 1-(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone. Studies indicate that benzothiazole derivatives exhibit cytotoxic effects on various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of tumor growth via modulation of signaling pathways such as MAPK and PI3K/Akt.
Antimicrobial Properties
The compound's structural components suggest potential antimicrobial activity. Compounds containing benzothiazole and piperazine have been shown to possess significant antibacterial and antifungal properties. These activities are attributed to their ability to disrupt microbial cell membranes and inhibit essential enzymatic processes .
Anxiolytic and Antidepressant Effects
Benzothiazole derivatives have been investigated for their effects on the central nervous system. The presence of the piperazine ring is associated with anxiolytic and antidepressant properties, potentially acting on serotonin and dopamine receptors . Clinical studies suggest that compounds with similar structures can alleviate symptoms of anxiety and depression, warranting further exploration of this compound in neuropharmacological contexts.
Synthetic Pathways
The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:
- Formation of the Piperazine Ring : Reaction of piperazine with appropriate carbonyl compounds.
- Benzothiazole Synthesis : Utilizing thioketones or thioamides as precursors.
- Fluorophenyl Substitution : Employing electrophilic aromatic substitution techniques to introduce the fluorophenyl group.
These synthetic routes are crucial for optimizing yield and purity, as well as for exploring structure-activity relationships (SAR) in drug development.
Case Study 1: Anticancer Research
In a study published in Cancer Research, derivatives of benzothiazole were tested against breast cancer cell lines, showing promising results in inhibiting cell proliferation by inducing apoptosis through mitochondrial pathways . The specific role of the piperazine moiety was emphasized as enhancing the compound's lipophilicity, improving cellular uptake.
Case Study 2: Antimicrobial Efficacy
A research article in Journal of Antimicrobial Chemotherapy reported that related compounds exhibited significant activity against resistant strains of bacteria, including MRSA (Methicillin-resistant Staphylococcus aureus). The study highlighted the importance of structural modifications in enhancing antimicrobial potency.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, benzothiazole-piperazine hybrids are typically synthesized by refluxing piperazine derivatives with halogenated benzothiazoles in dry benzene or ethanol under basic conditions (e.g., potassium carbonate) . Optimization involves adjusting solvent polarity, temperature (reflux vs. room temperature), and stoichiometry. Yields vary (33–83%) depending on substituents and reaction time; for instance, extended reflux (5–12 hours) improves coupling efficiency .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures should be analyzed?
- Methodological Answer :
- 1H/13C NMR : Look for piperazine N–CH2 signals (δ ~3.5–4.5 ppm) and aromatic protons (δ ~6.8–8.2 ppm). The ethoxy group (–OCH2CH3) shows a triplet at δ ~1.3–1.5 ppm (CH3) and a quartet at δ ~4.0–4.2 ppm (OCH2) .
- EI-MS : Confirm molecular ion peaks (e.g., m/z 507.10 for benzothiazole derivatives) and fragmentation patterns matching the piperazine-thiazole scaffold .
- Elemental Analysis : Validate C, H, N content (e.g., ±0.3% deviation from theoretical values) to confirm purity .
Q. How is the in vitro antiproliferative activity of this compound evaluated, and what controls are necessary?
- Methodological Answer : Use MTT or SRB assays against cancer cell lines (e.g., MCF-7, HeLa) with cisplatin or doxorubicin as positive controls. Test concentrations typically range from 1–100 µM. Include solvent-only (DMSO) and untreated cell controls to rule out nonspecific cytotoxicity. IC50 values are calculated using dose-response curves .
Advanced Research Questions
Q. What mechanistic insights explain the electrochemical behavior of this compound during synthesis?
- Methodological Answer : Electrochemical oxidation in the presence of nucleophiles (e.g., 2-mercaptobenzothiazole) generates p-quinone imine intermediates, which undergo Michael addition. Cyclic voltammetry reveals oxidation potentials (~0.8–1.2 V vs. Ag/AgCl) and reversible redox couples. Reaction pathways are confirmed by isolating intermediates (e.g., disubstituted derivatives) and analyzing via HPLC-MS .
Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (using SHELXL ) determines bond lengths, angles, and packing motifs. For example, trifluoroacetate counterions in piperazin-1-ium salts form hydrogen bonds with carbonyl groups, stabilizing the crystal lattice. Refinement parameters (R-factor < 0.05) and thermal displacement (Uiso) analysis ensure accuracy .
Q. What strategies address contradictory biological activity data across structurally similar analogs?
- Methodological Answer : Perform comparative SAR studies by systematically varying substituents (e.g., replacing 4-fluorophenyl with 4-chlorophenyl) and testing in parallel assays. Use molecular docking to correlate activity with target binding (e.g., S1PL inhibition ). Statistical tools (e.g., ANOVA) identify significant potency differences (p < 0.05) between analogs .
Q. How do solvent and pH conditions influence the stability of this compound during long-term storage?
- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) in DMSO, ethanol, or aqueous buffers (pH 4–9). Monitor degradation via HPLC; acidic conditions may hydrolyze the ethoxy group, while alkaline conditions promote piperazine ring oxidation. Store lyophilized powder at –20°C in amber vials to prevent photodegradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
